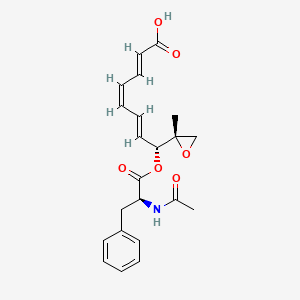
Albonoursin
Descripción general
Descripción
Albonoursin, also known as cyclo(a,b-dehydroPhe-a,b-dehydroLeu), is an antibacterial diketopiperazine (DKP) produced by Streptomyces noursei . It is one of the simplest representatives of the large DKP family .
Synthesis Analysis
The synthesis of Albonoursin involves a unique pathway that does not involve nonribosomal peptide synthetases (NRPSs) . The formation of the cyclo(Phe-Leu) intermediate in the Albonoursin pathway is catalyzed by AlbC, a small protein unrelated to NRPSs . The total synthesis of Albonoursin was accomplished using 2-(2-Chloroacetamido)-4-methyl-2-pentenoic acid, derived from the condensation of 4-methyl-2-oxopentanoic acid with chloroacetonitrile or the pyrolysis of 2,2-bis(2-chloroacetamido)-4-methylpentanoic acid .Molecular Structure Analysis
The molecular formula of Albonoursin is C15H16N2O2 . The average mass is 256.300 Da and the monoisotopic mass is 256.121185 Da .Chemical Reactions Analysis
The formation of alpha, beta unsaturations in Albonoursin occurs on cyclo(L-Phe-L-Leu), catalyzed by the cyclic dipeptide oxidase (CDO) .Physical And Chemical Properties Analysis
Albonoursin has a low solubility in water and in the majority of organic solvents .Aplicaciones Científicas De Investigación
Biosynthesis and Bioconversion of Albonoursin Albonoursin, a diketopiperazine (DKP) metabolite, is produced by Streptomyces noursei. It's one of the simplest members of the DKP family, known for its antibacterial properties. Research on albonoursin biosynthesis, particularly how it's independent of nonribosomal peptide synthetases, has been a significant focus. The gene cluster responsible for albonoursin production in S. noursei has been identified and isolated, providing insights into its biosynthesis and the potential to engineer novel DKP biosynthetic pathways to increase molecular diversity of DKP derivatives (Lautru et al., 2002).
Chemical Structure and Synthesis The chemical structure of albonoursin has been extensively studied. It is identified as 3-benzylidene-6-isobutylidene-2,5-piperazinedione. Studies have also explored its natural analogs, chemical properties, and reactions under various conditions, including halogenation. These studies contribute to understanding the fundamental chemistry of albonoursin and its analogs, which is critical for its applications in scientific research (Khokhlov et al., 1966).
Bioconversion and Cytotoxicity Studies Research has also focused on the effective production of albonoursin and its derivatives through bioconversion studies. These studies reveal that albonoursin is biosynthesized through the dehydrogenation of amino acid residues in cyclic dipeptides. Understanding this process is crucial for developing methods to enhance albonoursin production and exploring its biological activity, including cytotoxicity and inhibitory activities (Kanzaki et al., 2000).
Enzymatic Synthesis and Inhibitory Activity Albonoursin's enzymatic synthesis pathway, particularly its formation independent of nonribosomal peptide synthetases, has been a topic of research. This pathway, involving the use of aminoacyl-tRNAs, offers a unique perspective on cyclodipeptide synthesis. Additionally, studies on dehydrogenated cyclic dipeptides related to albonoursin have shown significant inhibitory activities, suggesting potential applications in developing novel bioactive compounds (Gondry et al., 2009).
Direcciones Futuras
The biosynthetic gene cluster of Albonoursin (albABC) has been isolated and this should help to elucidate the mechanism of DKP formation, totally independent of NRPS, and to characterize novel DKP biosynthetic pathways that could be engineered to increase the molecular diversity of DKP derivatives .
Propiedades
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIIOYPBHIZBOD-JMVBYTIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318208 | |
| Record name | Albonoursin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albonoursin | |
CAS RN |
1222-90-8 | |
| Record name | Albonoursin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albonoursin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albonoursin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)